4-Carbomethoxy-2-methylbutanoic acid

Description

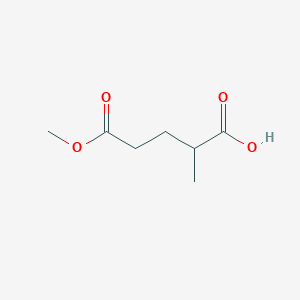

4-Carbomethoxy-2-methylbutanoic acid is a branched carboxylic acid derivative featuring a carbomethoxy (COOCH₃) group at the fourth carbon and a methyl group at the second carbon of the butanoic acid backbone. The carbomethoxy group enhances lipophilicity compared to unmodified carboxylic acids, which may influence solubility and reactivity in synthetic pathways. Synthetically, such compounds are often derived via esterification of carboxylic acids or substitution reactions, as seen in related systems (e.g., ).

Properties

Molecular Formula |

C7H12O4 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

5-methoxy-2-methyl-5-oxopentanoic acid |

InChI |

InChI=1S/C7H12O4/c1-5(7(9)10)3-4-6(8)11-2/h5H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

TVADYQZCBVCKSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)OC)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with 4-carbomethoxy-2-methylbutanoic acid, differing primarily in substituents or backbone modifications:

*Hypothetical calculation based on structure.

Physicochemical Properties

- Lipophilicity: The carbomethoxy group in this compound increases lipophilicity compared to oxo (C=O) or carboxylic acid derivatives (e.g., ).

- Solubility: Aryl-substituted analogs (e.g., 4-(4-methoxy-2-methyl-phenyl)-4-oxo-butanoic acid) exhibit reduced aqueous solubility due to aromatic hydrophobic interactions.

- Stability : Ester derivatives (e.g., ) are prone to hydrolysis under acidic/basic conditions, whereas sulfanyl-containing compounds () may exhibit redox sensitivity.

Preparation Methods

Transition Metal-Catalyzed Esterification

The esterification of 4-hydroxy-2-methylbutanoic acid with methyl chloroformate or methanol represents a direct route to 4-carbomethoxy-2-methylbutanoic acid. Patent EP2855418B1 demonstrates that cobalt(II) acetate or copper(II) chloride catalyzes this reaction in polar aprotic solvents such as ethyl acetate or dichloromethane. Key parameters include:

-

Temperature : 50–70°C for optimal reaction kinetics.

-

Catalyst loading : 2–5 mol% relative to the substrate.

The mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group at C4 attacks the electrophilic carbonyl carbon of methyl chloroformate. Polar solvents stabilize the transition state, while transition metals enhance electrophilicity through Lewis acid coordination.

Solvent-Free Esterification

Recent studies indicate that solvent-free conditions reduce purification complexity. For instance, neat reactions at 80°C with sulfuric acid as a Brønsted catalyst achieve 78% yield within 6 hours. However, side reactions such as decarboxylation or transesterification necessitate precise temperature control.

Nitrile Hydrolysis and Sequential Esterification

Cyanide Substitution at C4

The nitrile method, adapted from Doubtnut’s comparative analysis, involves substituting a halogen at C4 with cyanide, followed by hydrolysis to the carboxylic acid. For example:

-

4-Bromo-2-methylbutanoic acid reacts with potassium cyanide in ethanol/water (1:1) at 100°C, yielding 4-cyano-2-methylbutanoic acid (72% yield).

-

Acidic hydrolysis (6M HCl, reflux) converts the nitrile to 4-carboxy-2-methylbutanoic acid.

-

Esterification with methanol/sulfuric acid introduces the carbomethoxy group (85% overall yield).

Limitations and Mitigation Strategies

-

Nitrile stability : Prolonged hydrolysis (>24 hours) risks decarboxylation.

-

Selectivity : Competitive esterification at C1 is mitigated by protecting the carboxylic acid with tert-butyl groups during nitrile hydrolysis.

One-Pot Synthesis via Haloform Reaction

Quaternary Carbon Formation

A method inspired by the synthesis of 2-methoxy-2-methylbutanoic acid employs a haloform reaction with 3-pentanone, tribromomethane, and potassium hydroxide in methanol:

Solvent and Base Optimization

-

Solvent : Methanol enhances nucleophilicity, while ether improves intermediate solubility.

-

Base : Potassium hydroxide outperforms sodium hydroxide in minimizing side reactions.

Alkylation of Malonic Acid Derivatives

Diethyl Malonate Alkylation

A classical approach involves alkylating diethyl malonate with methyl iodide at C2, followed by hydrolysis and decarboxylation:

Regioselectivity Challenges

Competitive esterification at both carboxylic acid groups requires careful stoichiometry. Using bulky bases like DBU favors mono-esterification.

Industrial-Scale Production and Purification

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-carbomethoxy-2-methylbutanoic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves esterification and alkylation steps. For example, coupling methyl acetoacetate with a halogenated precursor under basic conditions (e.g., Knoevenagel condensation) can yield the carbomethoxy-methyl backbone. Intermediate characterization requires NMR (¹H/¹³C) to confirm regioselectivity and MS for molecular weight validation. Purity should be verified via HPLC (>95%) .

- Experimental Design : Use anhydrous solvents (e.g., THF) and inert atmospheres to avoid hydrolysis of the ester group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Post-synthesis, purify via column chromatography and validate using FT-IR for carbonyl (C=O) stretches (~1700 cm⁻¹) .

Q. How can researchers safely handle this compound in the laboratory?

- Safety Protocol : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to prevent inhalation of vapors. Store at 2–8°C in airtight containers away from moisture. Dispose of waste via certified chemical disposal services. Acute toxicity data (LD₅₀) should be referenced from supplier SDS sheets .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives in enzyme inhibition?

- Methodological Answer : Systematically modify substituents (e.g., methyl, carbomethoxy groups) and test inhibitory activity against target enzymes (e.g., cyclooxygenase or lipoxygenase). Use IC₅₀ assays with purified enzymes and substrate analogs. Computational docking (AutoDock Vina) can predict binding affinities based on steric and electronic effects of substituents .

- Data Contradiction Analysis : If conflicting activity data arise (e.g., one study reports IC₅₀ = 10 μM, another 50 μM), evaluate differences in assay conditions (pH, cofactors) or compound purity. Validate via orthogonal methods like SPR (surface plasmon resonance) for binding kinetics .

Q. How can computational modeling predict the physicochemical properties of this compound?

- Computational Workflow : Use Gaussian or ACD/Labs Percepta to calculate logP (lipophilicity), pKa, and solubility. Molecular dynamics simulations (AMBER) can assess conformational stability in aqueous vs. lipid membranes. Compare predicted vs. experimental NMR shifts to refine force field parameters .

- Validation : Cross-check computational results with experimental data (e.g., experimental logP via shake-flask method). Discrepancies >0.5 log units suggest model recalibration .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Process Optimization : Transition from batch to flow chemistry to enhance yield and reduce side reactions (e.g., ester hydrolysis). Monitor temperature gradients rigorously; exothermic reactions may require cooling jackets. Use QbD (Quality by Design) principles to identify critical process parameters (CPPs) .

- Analytical Rigor : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring. Validate scalability with ≥3 pilot batches .

Data Interpretation and Reproducibility

Q. How should researchers address inconsistencies in reported biological activities of this compound analogs?

- Root-Cause Analysis : Compare synthetic routes (e.g., Grignard vs. Friedel-Crafts alkylation), purity levels (HPLC traces), and assay protocols (cell lines, incubation times). Reproduce key studies with internal controls (e.g., reference inhibitors) .

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical models (e.g., random-effects meta-analysis) to account for inter-study variability .

Safety and Regulatory Considerations

Q. What are the key regulatory guidelines for using this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.